molecular formula C16H22ClNO2 B3949221 2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B3949221
M. Wt: 295.80 g/mol
InChI Key: PVJNYVBOFTZEBW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a piperidine ring

Biochemical Analysis

Biochemical Properties

The role of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in biochemical reactions is not well-studied. Based on its structure, it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Cellular Effects

It could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

Studies could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine are not well-characterized. It could potentially interact with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine within cells and tissues could potentially involve various transporters or binding proteins. It could also affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperidine Introduction: The phenoxy intermediate is then reacted with 2,6-dimethylpiperidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines could be formed.

    Substitution: New derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Pharmacology: Exploration as a potential drug candidate due to its structural features.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Potential use in the treatment of diseases, subject to further research and clinical trials.

Industry

    Agrochemicals: Possible applications in the development of new pesticides or herbicides.

    Polymers: Use as a monomer or additive in polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
  • 2-(4-Methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
  • 2-(4-Chloro-3-methylphenoxy)-1-(piperidin-1-yl)ethanone

Uniqueness

The presence of both the chloro and methyl groups on the phenoxy ring, along with the dimethyl substitution on the piperidine ring, may confer unique chemical and biological properties to 2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-11-9-14(7-8-15(11)17)20-10-16(19)18-12(2)5-4-6-13(18)3/h7-9,12-13H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJNYVBOFTZEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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